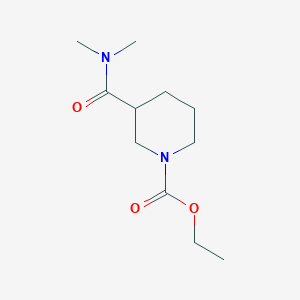
Ethyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate, commonly known as EDDP, is a synthetic compound that belongs to the class of piperidine derivatives. EDDP is a metabolite of methadone, a synthetic opioid used for pain management and opioid addiction treatment. EDDP has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of EDDP is not fully understood. However, it is believed to act as a weak mu-opioid receptor agonist, similar to methadone. EDDP has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
EDDP has been shown to have similar effects to methadone, such as analgesia, sedation, and respiratory depression. However, EDDP is less potent than methadone and has a longer half-life. EDDP has also been shown to have effects on the cardiovascular system, such as decreasing heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
EDDP has several advantages for use in scientific research. It is a stable compound that can be easily detected in biological samples. EDDP is also less potent than methadone, which makes it safer to handle and administer. However, EDDP has some limitations. It is a metabolite of methadone, which means that its presence in biological samples may not be specific to methadone use. EDDP may also have cross-reactivity with other drugs or compounds, which may lead to false-positive results.
Orientations Futures
EDDP has potential applications in various areas of scientific research. One area of interest is the development of new drug testing methods that can detect methadone use more accurately and efficiently. EDDP may also be used as a biomarker for other opioids, such as fentanyl and buprenorphine. Further research is needed to fully understand the pharmacological and physiological effects of EDDP and its potential applications in scientific research.
Méthodes De Synthèse
EDDP can be synthesized through a multi-step process starting from piperidine. The first step involves the protection of the piperidine nitrogen with a dimethylcarbamoyl group. This is followed by the esterification of the carboxylic acid group with ethyl alcohol. The resulting EDDP can be purified through various methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
EDDP has been used in various scientific studies as a marker for methadone use. It is a stable compound that can be easily detected in biological samples, such as urine, blood, and hair. EDDP has also been used to study the metabolism and pharmacokinetics of methadone in humans and animals.
Propriétés
IUPAC Name |
ethyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-16-11(15)13-7-5-6-9(8-13)10(14)12(2)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDBOHOKPDMEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)



![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)


